5-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
Overview
Description
5-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of tetrazoles and triazoles. These compounds are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both tetrazole and triazole rings in its structure makes it a unique compound with potential for various chemical reactions and applications.
Preparation Methods
The synthesis of 5-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL can be approached through multiple synthetic routes. One common method involves the reaction of 5-amino-1H-tetrazole with a suitable aldehyde or ketone to form the corresponding Schiff base, which is then cyclized to form the triazole ring. The thiol group can be introduced through nucleophilic substitution reactions using thiol-containing reagents .
Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize the yield and purity of the compound. The use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, is also gaining popularity in the industrial synthesis of this compound .
Chemical Reactions Analysis
5-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various types of chemical reactions, including:
Substitution: The amino group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with various molecular targets and pathways. The compound can bind to metal ions and form coordination complexes, which can inhibit the activity of metalloenzymes . It can also interact with nucleic acids and proteins, affecting their structure and function . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL include other tetrazole and triazole derivatives, such as:
5-Aminotetrazole: Known for its high nitrogen content and use in gas-generating systems.
1-Methyl-5-aminotetrazole: Used in the synthesis of various heterocyclic compounds.
5-Phenyltetrazole: Exhibits high acidic nature and is used in coordination chemistry.
The uniqueness of this compound lies in its combined tetrazole and triazole structure, which provides a versatile platform for chemical modifications and applications .
Properties
IUPAC Name |
3-[(5-aminotetrazol-1-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N8S/c11-9-13-15-16-17(9)6-8-12-14-10(19)18(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,19)(H2,11,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAKQAAORKSCSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CN3C(=NN=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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